XLogP3 Lipophilicity Balancing: Intermediate Partition Coefficient Between Non-Fluorinated and Des-Methyl Difluoroethyl Analogs
The target compound exhibits an XLogP3 of 1.4, which resides at a strategically intermediate position between the non-fluorinated 1,5-dimethyl analog (LogP 1.74, CAS 1005613-94-4) and the des-methyl difluoroethyl analog (LogP 1.08, CAS 1006487-21-3) . This represents a ΔLogP of −0.34 relative to the 1,5-dimethyl comparator (reducing lipophilicity-driven off-target binding risk) and +0.32 relative to the des-methyl difluoroethyl analog (improving membrane permeability). The balanced lipophilicity places derived sulfonamides closer to the optimal logP range of 1–3 for oral bioavailability according to Lipinski guidelines, without sacrificing the beneficial CF₂H hydrogen-bond donor functionality.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (computed) |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: LogP = 1.74 (computed) ; 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (des-methyl): LogP = 1.08 (computed) |
| Quantified Difference | ΔLogP = −0.34 vs. 1,5-dimethyl analog; ΔLogP = +0.32 vs. des-methyl difluoroethyl analog |
| Conditions | Computed logP values from Chemsrc and Chemscene databases using XLogP3 and consensus logP algorithms; structural comparison across pyrazole-4-sulfonyl chloride series |
Why This Matters
Procurement of the difluoroethyl-methyl combination provides access to a lipophilicity window (XLogP3 ~1.4) that cannot be achieved with either the simpler 1,5-dimethyl (too lipophilic) or the des-methyl difluoroethyl (too hydrophilic) building blocks, enabling SAR exploration at an optimal physicochemical starting point.
